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Introduction
Electrophilic alkynylation is a powerful transformation in organic synthesis, enabling the

introduction of the versatile alkyne functional group into a wide array of molecules. This moiety

is a cornerstone in medicinal chemistry, materials science, and chemical biology, serving as a

key building block for the synthesis of complex architectures and as a versatile handle for

bioconjugation. Among the various reagents developed for this purpose, sulfonium-based

reagents, particularly 5-(alkynyl)dibenzothiophenium triflates, have emerged as a robust and

practical alternative to traditional hypervalent iodine reagents.[1][2] These sulfonium salts offer

the advantages of enhanced stability, broader functional group tolerance, and ease of handling,

making them highly attractive for applications in academic and industrial research.[3]

This document provides detailed application notes and experimental protocols for the synthesis

and utilization of 5-(alkynyl)dibenzothiophenium triflates in electrophilic alkynylation reactions.

Reagent Synthesis: 5-(Alkynyl)dibenzothiophenium
Triflates
The synthesis of 5-(alkynyl)dibenzothiophenium triflates is a straightforward process that

begins with the oxidation of dibenzo[b,d]thiophene to its corresponding S-oxide. This
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intermediate is then activated with triflic anhydride and subsequently reacted with a silyl-

protected alkyne to furnish the desired electrophilic alkynylating reagent.[1][4][5]

Experimental Workflow for Reagent Synthesis

Step 1: Oxidation

Step 2: Activation and Alkynylation

Dibenzo[b,d]thiophene

Dibenzo[b,d]thiophene 5-oxide

 H2O2, TFA

Dibenzo[b,d]thiophene 5-oxide

Activated Intermediate

Tf2O, DCM, -50 °C

5-(Alkynyl)dibenzothiophenium Triflate

TMS-Alkyne, DCM

TMS-Alkyne

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-(alkynyl)dibenzothiophenium triflates.

Protocol 1: Synthesis of 5-
(Triisopropylsilylalkynyl)dibenzo[b,d]thiophenium
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Triflate
This protocol details the synthesis of a commonly used electrophilic alkynylating reagent.

Materials:

Dibenzo[b,d]thiophene

Trifluoroacetic acid (TFA)

35% w/w aqueous hydrogen peroxide (H₂O₂)

Dibenzo[b,d]thiophene 5-oxide

Dichloromethane (DCM), dry

Triflic anhydride (Tf₂O)

(Triisopropylsilyl)acetylene

Toluene

Diethyl ether (Et₂O)

Procedure:

Part A: Synthesis of Dibenzo[b,d]thiophene 5-oxide[4]

To a suspension of dibenzo[b,d]thiophene (10.00 g, 54.3 mmol) in trifluoroacetic acid (40.0

mL), add a 35% w/w aqueous solution of H₂O₂ (4.67 mL, 54.3 mmol) dropwise over 2 hours.

Caution: The reaction is highly exothermic.

After the addition is complete, stir the resulting clear solution for an additional 10 minutes.

Pour the reaction mixture into chilled water (350 mL).

Filter the resulting suspension through a sintered glass frit and wash the solid with ice-cold

water (2 x 60 mL).
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Dry the solid on the frit under a stream of air for 2 hours.

Recrystallize the crude product from toluene (400 mL) to yield pure dibenzo[b,d]thiophene 5-

oxide as white needles.

Part B: Synthesis of 5-(Triisopropylsilylalkynyl)dibenzo[b,d]thiophenium Triflate[4][5]

In a flame-dried flask under an inert atmosphere, dissolve dibenzo[b,d]thiophene 5-oxide

(5.0 g, 25.0 mmol) in dry DCM (150 mL).

Cool the solution to -50 °C (internal temperature).

Slowly add triflic anhydride (4.20 mL, 25.0 mmol) over 5 minutes, which will result in the

formation of an intense orange/red suspension.

Stir the reaction mixture at this temperature for 45 minutes.

Add a solution of (triisopropylsilyl)acetylene (7.90 mL, 25.0 mmol) in dry DCM (10 mL) to the

reaction mixture over 5 minutes.

After the addition is complete, remove the cooling bath and allow the solution to warm to 0

°C.

Purify the product by column chromatography on silica gel, eluting first with DCM and then

with a DCM:acetone mixture.

Combine the product-containing fractions and partially evaporate the solvent.

Precipitate the product by the slow addition of Et₂O.

Cool the solution to 0 °C, filter the solid, and wash with Et₂O to afford the pure product as a

white microcrystalline powder.

Safety Precautions:

Triflic anhydride is corrosive and reacts violently with water. Handle with extreme care in a

well-ventilated fume hood, wearing appropriate personal protective equipment (gloves,

safety glasses, lab coat).[6][7][8][9][10]
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The oxidation reaction with hydrogen peroxide is highly exothermic and should be performed

with caution, ensuring slow addition and adequate cooling.

Applications in Electrophilic Alkynylation
5-(Alkynyl)dibenzothiophenium triflates are versatile reagents for the electrophilic alkynylation

of a variety of nucleophiles, including thiols, sulfonamides, and carbon-based nucleophiles like

activated methylene compounds.[1][3][4] These reactions typically proceed under mild

conditions, often in the presence of a weak base.

Reaction Mechanism
The reaction is believed to proceed via nucleophilic attack on the electrophilic alkyne of the

sulfonium salt. Depending on the substituents on the alkyne, the nucleophile can attack either

the α- or β-carbon.[1][2][3] Subsequent elimination of dibenzothiophene regenerates the triple

bond in the product.

Reaction Pathways

5-(Alkynyl)dibenzothiophenium
Triflate

α-Attack Intermediate

α-Attack

β-Attack Intermediateβ-Attack

Nucleophile (Nu-H)
Base

Alkynylated Product
(Nu-Alkyne)

Dibenzothiophene

Elimination

1,2-migration

Elimination
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Caption: Proposed mechanistic pathways for electrophilic alkynylation.

Protocol 2: General Procedure for Electrophilic
Alkynylation
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This protocol provides a general method for the alkynylation of various nucleophiles using 5-

(alkynyl)dibenzothiophenium triflates.

Materials:

5-(Alkynyl)dibenzothiophenium triflate reagent

Nucleophile (e.g., thiol, sulfonamide, activated methylene compound)

Cesium carbonate (Cs₂CO₃) or other suitable base

Dichloromethane (DCM) or dichloroethane (DCE)

Procedure:

To a solution of the nucleophile (1.0 equiv) in DCM or DCE, add the 5-

(alkynyl)dibenzothiophenium triflate reagent (1.1 equiv) and cesium carbonate (1.2 equiv).

Stir the reaction mixture at room temperature until the starting material is consumed (monitor

by TLC or LC-MS).

Upon completion, dilute the reaction mixture with DCM and wash with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

alkynylated product.

Substrate Scope and Quantitative Data
The following tables summarize the yields of electrophilic alkynylation reactions with various

nucleophiles using 5-(alkynyl)dibenzothiophenium triflates.

Table 1: Alkynylation of Thiols
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Entry
Thiol
Nucleophile

Alkynylating
Reagent

Product Yield (%)

1 Thiophenol

5-(TIPS-

ethynyl)dibenzo..

.

Ph-S-C≡C-TIPS 95

2
4-

Methylthiophenol

5-(TIPS-

ethynyl)dibenzo..

.

4-Me-C₆H₄-S-

C≡C-TIPS
98

3

4-

Methoxythiophen

ol

5-(TIPS-

ethynyl)dibenzo..

.

4-MeO-C₆H₄-S-

C≡C-TIPS
96

4
4-

Chlorothiophenol

5-(TIPS-

ethynyl)dibenzo..

.

4-Cl-C₆H₄-S-

C≡C-TIPS
92

5 N-Boc-cys-OMe

5-(TIPS-

ethynyl)dibenzo..

.

N-Boc-Cys(S-

C≡C-TIPS)-OMe
90

Data compiled from literature sources.[11][12]

Table 2: Alkynylation of Sulfonamides

Entry
Sulfonamide
Nucleophile

Alkynylating
Reagent

Product Yield (%)

1

p-

Toluenesulfonam

ide

5-(TIPS-

ethynyl)dibenzo..

.

Ts-N(H)-C≡C-

TIPS
85

2
Methanesulfona

mide

5-(TIPS-

ethynyl)dibenzo..

.

Ms-N(H)-C≡C-

TIPS
78

Data compiled from literature sources.[4]
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Table 3: Alkynylation of Activated Methylene Compounds

Entry
Activated
Methylene
Nucleophile

Alkynylating
Reagent

Product Yield (%)

1 Diethyl malonate

5-(TIPS-

ethynyl)dibenzo..

.

(EtO₂C)₂CH-

C≡C-TIPS
88

2 1,3-Indandione

5-(TIPS-

ethynyl)dibenzo..

.

2-(TIPS-

ethynyl)-1,3-

indandione

91

3
3-Methyl-2-

oxindole

5-(Ph-

ethynyl)dibenzo..

.

3-Methyl-3-

(phenylethynyl)in

dolin-2-one

85

Data compiled from literature sources.[4][12][13]

Conclusion
Sulfonium-based reagents, particularly 5-(alkynyl)dibenzothiophenium triflates, are highly

effective and versatile reagents for electrophilic alkynylation. Their stability, ease of preparation,

and broad substrate scope make them valuable tools for the synthesis of alkynyl-containing

molecules in various fields of chemical research and development. The protocols and data

presented herein provide a comprehensive guide for the successful application of these

reagents in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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